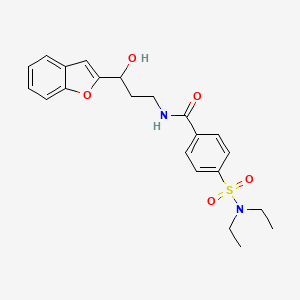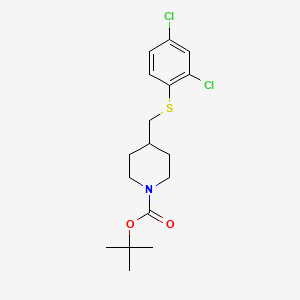
tert-Butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The tert-butyl carboxylate group is a common protecting group in organic synthesis, and the dichlorophenylthiomethyl group suggests potential bioactive properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the carboxylate group, and the dichlorophenylthiomethyl group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance water solubility .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives, including tert-butyl piperidine-1-carboxylates, serve as key intermediates in the synthesis of complex molecules. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate in the synthesis of Vandetanib, highlighting the role of such compounds in developing therapeutic agents (Wang et al., 2015). Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is important for small molecule anticancer drugs, demonstrating the utility of these intermediates in cancer research (Zhang et al., 2018).
Anticorrosive Properties
Investigations into the anticorrosive behavior of novel tert-butyl piperazine-1-carboxylates, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for carbon steel in corrosive environments indicate these compounds' potential in protecting industrial materials. The studies suggest that such derivatives can effectively inhibit corrosion, demonstrating a practical application outside pharmaceuticals (Praveen et al., 2021).
Molecular Structure and Characterization
Research into the molecular structure and synthesis pathways of related piperidine derivatives, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, provides foundational knowledge for developing biologically active compounds. These studies underscore the importance of structural analysis in designing molecules with specific properties (Kong et al., 2016).
Enantioselective Synthesis
The enantioselective synthesis of piperidine derivatives, such as the preparation of sedridines, ethylnorlobelols, and coniine from 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, highlights the application of these compounds in generating biologically active alkaloids. This research area emphasizes the significance of chirality in medicinal chemistry and drug development (Passarella et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 4-[(2,4-dichlorophenyl)sulfanylmethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO2S/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)11-23-15-5-4-13(18)10-14(15)19/h4-5,10,12H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHXKIHIWYGCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

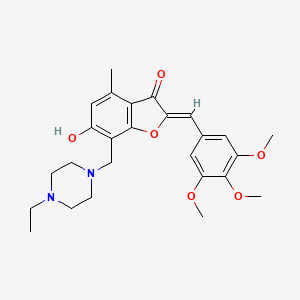
![[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2982755.png)


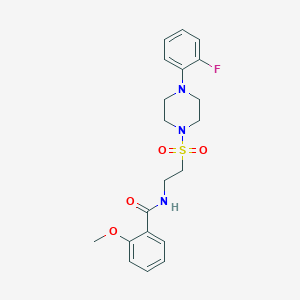

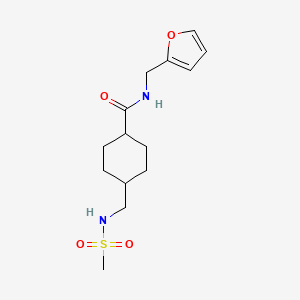
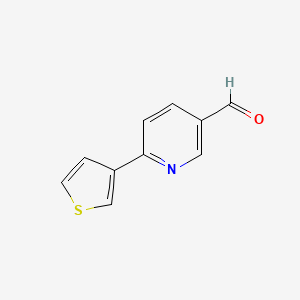
![2-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982766.png)
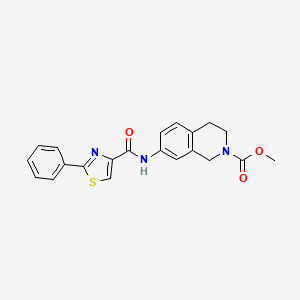
![2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2982771.png)
![2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2982773.png)
![2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2982774.png)
